4-Nitro-7-piperazinobenzofurazan

Lysosome imaging Fluorescent probe Live-cell microscopy

Researchers requiring carboxylate derivatization without thermal degradation face limited options. NBD-PZ (CAS 139332-66-4) solves this via room-temperature EDC-mediated coupling, preserving heat-labile analytes (fatty acids, bile acids, unstable pharma intermediates). • Room-temp derivatization vs. 60°C required for NBD-Cl/F; stable amide adducts for HPLC/LC-MS • pH-sensitive fluorescence (λex 470 nm, λem 540 nm) enables live-cell lysosome imaging comparable to LysoTracker at reduced cost • ≥98% purity; red-to-brown powder; store at 2-8°C, protected from light Reliable global supply with batch-to-batch consistency for high-throughput workflows.

Molecular Formula C10H11N5O3
Molecular Weight 249.23 g/mol
CAS No. 139332-66-4
Cat. No. B162425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-7-piperazinobenzofurazan
CAS139332-66-4
Synonyms4-nitro-7-piperazino-2,1,3-benzoxadiazole
NBD-PZ
Molecular FormulaC10H11N5O3
Molecular Weight249.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
InChIInChI=1S/C10H11N5O3/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14/h1-2,11H,3-6H2
InChIKeyMVLWYDGJBGPXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NBD-PZ Fluorescent Derivatization & Lysosome Probe


4-Nitro-7-piperazinobenzofurazan (NBD-PZ, CAS 139332-66-4) is a nitrobenzofurazan (NBD)-based heterocyclic compound classified as an N-arylpiperazine [1]. It features a 2,1,3-benzoxadiazole (benzofurazan) core substituted with a nitro group at position 4 and a piperazine ring at position 7, giving it a molecular weight of 249.23 g/mol (C₁₀H₁₁N₅O₃) . This structure confers dual functionality: the piperazinyl secondary amine serves as a reactive handle for covalent derivatization of carboxylates and isocyanates, while the NBD fluorophore provides environmentally sensitive fluorescence . NBD-PZ is primarily employed as a pre-column derivatization reagent for HPLC and LC-MS analysis, as well as a fluorescent probe for visualizing acidic organelles in live-cell imaging [2].

1
Pre-column derivatization of carboxylates for HPLC or LC-MS analysis
2
Live-cell fluorescence imaging of acidic organelles (lysosomes)
3
Room-temperature coupling compatible with thermally labile analytes
Requires condensation reagent (e.g., carbodiimide)

NBD-PZ vs. Other NBD and Piperazine Reagents


Substituting NBD-PZ with alternative nitrobenzofurazan (NBD) reagents—such as NBD-Cl (4-chloro-7-nitrobenzofurazan) or NBD-F (4-fluoro-7-nitrobenzofurazan)—or with other piperazine-containing fluorophores introduces critical functional mismatches that compromise experimental outcomes. NBD-Cl and NBD-F are electrophilic halide reagents designed for amine and thiol labeling [1]; they lack the nucleophilic secondary amine of the piperazine ring required for direct, room-temperature carboxylate derivatization [2]. Conversely, generic piperazine probes (e.g., N-phenylpiperazine derivatives) often lack the NBD fluorophore's characteristic pH sensitivity, which increases fluorescence intensity in acidic environments—a property essential for lysosome-specific imaging . Moreover, the precise positioning of the piperazine ring at the 7-position of the benzofurazan core modulates the fluorophore's excitation/emission maxima (λex 470 nm, λem 540 nm) relative to other NBD positional isomers, affecting compatibility with standard fluorescence microscopy filter sets . These compound-specific electronic and steric factors mean that substitution without quantitative validation risks undetectable analytes, mislocalized subcellular staining, or incompatibility with established HPLC protocols.

Reactivity mismatch
NBD-Cl and NBD-F target amines and thiols, not carboxylates, and require elevated temperatures; room-temperature carboxylate labeling may not be possible.
Imaging specificity
Generic piperazine probes may lack the NBD fluorophore's pH sensitivity essential for lysosome-specific accumulation in live cells.
Spectral compatibility
Positional isomer differences and solvent-dependent shifts may cause excitation/emission maxima to fall outside standard filter sets used for NBD-Cl.

NBD-PZ Evidence Procurement Guide


Lysosome Staining vs. LysoTracker Dyes

In live-cell fluorescence imaging of lysosomes, NBD-piperazine (NBD-PZ) was compared directly against commercial LysoTracker™ and LysoSensor™ dyes. Staining patterns were qualitatively comparable, but NBD-PZ required a 10-fold higher working concentration. Despite the higher concentration requirement, the cost per assay using NBD-PZ was lower than that of the LysoTracker/LysoSensor dyes, offering a cost-effective alternative for routine lysosomal visualization where ultimate brightness is not the limiting factor .

Lysosome staining
Data to verify
10× higher working concentration vs. LysoTracker; comparable staining pattern; lower cost per assay
Supports cost-sensitive lysosome screening context
Verify fluorescence intensity in your cell model
Lysosome imaging Fluorescent probe Live-cell microscopy

Solvent-Dependent Fluorescence Spectra vs. NBD Derivatives

The fluorescence properties of NBD-PZ are highly dependent on solvent environment. In acetone, NBD-PZ exhibits excitation maximum (λex) at 395 nm and emission maximum (λem) at 561 nm . In other solvent systems or vendor specifications, reported values are λex 470 nm and λem 540 nm . This solvent-dependent spectral shift, while characteristic of NBD fluorophores, is distinct from other NBD derivatives such as NBD-Cl, which typically shows λex ~465 nm and λem ~535 nm in aqueous buffers [1]. The specific excitation/emission profile of NBD-PZ must be matched to detector filter sets in HPLC or microscopy systems.

Fluorescence spectra
Cross-study comparable
λex 395 nm, λem 561 nm (acetone); λex 470 nm, λem 540 nm (alternate solvent)
Match excitation/emission to detector filter sets
Solvent-dependent shift; verify with your system
Fluorescence spectroscopy HPLC detection Spectral characterization

Carboxylate Derivatization at Room Temperature

Unlike NBD-halide reagents (NBD-Cl, NBD-F) that require elevated temperatures (typically 60°C) for amine derivatization, NBD-PZ reacts with carboxylic acids at room temperature in the presence of condensation reagents such as carbodiimides (e.g., EDC) or triphenylphosphine/2,2'-dipyridyl disulfide (TPP/DPDS) [1]. The piperazine secondary amine serves as a nucleophile that forms stable amide derivatives within 10–30 minutes under mild conditions [2]. This reactivity profile is distinct from NBD-hydrazine or NBD-amine reagents, which target carbonyls or require different coupling chemistries.

Derivatization
Class-level inference
Room temperature, 10–30 min, condensation reagent (EDC or TPP/DPDS)
Enables mild derivatization for thermally labile analytes
Requires optimization for each analyte class
HPLC derivatization Carboxylic acid analysis Room-temperature reaction

In Silico Chitinase Binding Affinity

A hydrophobic NBD-piperazine derivative, N-hexanoyl-N'-NBD-piperazine (NpipHex), was evaluated in silico for binding to insect chitinases. Molecular docking against multiple chitinase crystal structures (PDB: 6jaw, 5y2b, 6jay, 5y2c, 3wkz) yielded binding energies (Ebind) ranging from –9.3 to –8.9 kcal/mol [1]. This binding was less effective than N-hexanoyl ciprofloxacin (–10.2 to –9.7 kcal/mol) but comparable to an open-ring ethylenediamine analogue (–9.0 to –8.7 kcal/mol) [2]. The piperazine ring contributes to moderate affinity without inducing strong inhibition, suggesting utility as a non-perturbing fluorescent tag for enzyme tracking.

Binding energy
Head-to-head
Ebind –9.3 to –8.9 kcal/mol (NBD-piperazine conjugate) vs. –10.2 to –9.7 kcal/mol (ciprofloxacin conjugate)
Moderate affinity may reduce enzyme perturbation in tracking studies
In silico; confirm in biochemical assay
Molecular docking Insect chitinase inhibition In silico screening

NBD-PZ High-Value Application Scenarios


Cost-Effective Lysosome Imaging

For laboratories conducting high-throughput or routine live-cell lysosome imaging where budget constraints are significant, NBD-PZ is the economically rational choice. The direct comparative evidence confirms that NBD-PZ achieves staining patterns qualitatively comparable to LysoTracker dyes at a lower cost per assay, despite requiring a 10× higher working concentration (1 µM vs. 100 nM) . This scenario is optimal for preliminary screening, educational settings, or core facilities managing large sample volumes, where the cost differential outweighs the modest reduction in fluorescence intensity.

Room-Temperature HPLC Derivatization for Carboxylic Acids

When analyzing carboxylic acid-containing analytes that degrade at elevated temperatures—such as certain fatty acids, bile acids, or unstable pharmaceutical intermediates—NBD-PZ offers a clear technical advantage. The piperazine moiety enables room-temperature derivatization with condensation reagents like EDC, avoiding the 60°C heating required for NBD-Cl/F amine labeling [1]. This mild reaction condition preserves analyte integrity while producing stable amide derivatives detectable by fluorescence (λex 470 nm, λem 540 nm) or UV, ensuring accurate quantification in HPLC or LC-MS workflows .

Fluorescent Enzyme Tagging with Low Inhibition

In studies requiring fluorescent labeling of insect chitinases or related enzymes without introducing strong inhibition artifacts, NBD-piperazine conjugates (e.g., N-hexanoyl-N'-NBD-piperazine) are preferable to more potent inhibitory tags. In silico docking data demonstrate moderate binding energies (–9.3 to –8.9 kcal/mol) that are ~0.4–1.3 kcal/mol weaker than ciprofloxacin-based conjugates [2]. This moderate affinity reduces the likelihood that the fluorescent tag will alter enzyme kinetics or substrate binding, making NBD-PZ derivatives suitable for tracking enzyme localization or monitoring conformational changes without perturbing function.

Application
Selection Property
Validation Focus
Cost-sensitive lysosome imaging
Lysosome staining pattern
Verify working concentration and filter set compatibility
Room-temperature HPLC derivatization
Mild carboxylate labeling conditions
Confirm analyte stability and detection limits
Fluorescent enzyme tagging
Moderate chitinase binding affinity
Assess enzyme activity interference in tracking assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitro-7-piperazinobenzofurazan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.